Exatecan mesilate hydrate

Overview

Description

Exatecan mesilate hydrate is a hexacyclic camptothecin analog, developed to exploit the physicochemical features of camptothecins. It is a second-generation topoisomerase I inhibitor that prevents rapidly dividing cells from replicating by interrupting DNA transcription, ultimately leading to cell death . This compound has shown broad-spectrum antitumor efficacy and is currently undergoing clinical evaluations .

Preparation Methods

The synthesis of exatecan mesilate hydrate involves several steps, starting from camptothecin derivativesIndustrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Exatecan mesilate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Exatecan mesilate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the mechanisms of topoisomerase I inhibition and DNA interaction.

Biology: It is used in cell biology research to study cell cycle regulation and apoptosis.

Industry: It is used in the development of antibody-drug conjugates for targeted cancer therapy.

Mechanism of Action

Exatecan mesilate hydrate exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Exatecan mesilate hydrate is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound has shown greater and broader antitumor activity, decreased toxicity, and intrinsic activity without requiring metabolic activation . Similar compounds include:

- Topotecan

- Irinotecan

- SN-38 (active metabolite of irinotecan)

These comparisons highlight the unique advantages of this compound in terms of efficacy and safety .

Biological Activity

Exatecan mesilate hydrate, a semisynthetic derivative of camptothecin, is primarily recognized for its potent antineoplastic properties, particularly as a topoisomerase I inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Exatecan mesilate functions by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. By preventing the relaxation of supercoiled DNA, exatecan induces DNA damage that leads to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against malignancies that exhibit high rates of proliferation and reliance on DNA replication for growth .

Pharmacological Profile

The chemical structure of exatecan mesilate is represented by the formula with a molecular weight of approximately 567.59 g/mol. Its water-soluble nature enhances bioavailability, making it suitable for intravenous administration .

Key Pharmacokinetic Parameters

- Maximum Tolerated Dose (MTD) : In a Phase I study, the MTD was determined to be 0.15 mg/m²/day when administered as a continuous intravenous infusion over 21 days .

- Clearance : The mean clearance rate was found to be approximately 1.39 L/h/m².

- Volume of Distribution : The volume of distribution averaged around 39.66 L .

Antitumor Activity

Exatecan has demonstrated significant antitumor activity in various preclinical and clinical studies. It has been evaluated against several drug-resistant cancers, including:

- Lung Cancer

- Leukemia

- Sarcoma

- Lymphoma

- Liver Cancer

In these studies, exatecan showed considerable cytotoxicity and tumor growth inhibition, indicating its potential as a therapeutic agent in oncology .

Case Studies Highlighting Efficacy

- Phase I Clinical Trial : In a trial involving patients with advanced solid tumors, exatecan was administered at escalating doses. The study reported partial responses in patients with non-small cell lung cancer and other malignancies resistant to standard therapies .

- Combination Therapies : Research indicates that exatecan can be effectively combined with other agents such as gemcitabine to enhance therapeutic outcomes in pancreatic cancer .

Comparative Analysis with Other Topoisomerase Inhibitors

Exatecan shares structural similarities with other topoisomerase I inhibitors. The following table summarizes key comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Camptothecin | High | Topoisomerase I inhibitor | Natural product; diverse derivatives |

| Irinotecan | Moderate | Topoisomerase I inhibitor | Prodrug form; activated by metabolism |

| Topotecan | Moderate | Topoisomerase I inhibitor | Approved for clinical use; specific indications |

| SN-38 | Moderate | Topoisomerase I inhibitor | Active metabolite of irinotecan |

Exatecan's unique formulation as a methanesulfonic acid salt enhances its solubility compared to some analogs, potentially improving its therapeutic efficacy .

Toxicity and Side Effects

The primary dose-limiting toxicities associated with exatecan treatment include neutropenia and thrombocytopenia. However, severe non-hematological toxicities were notably rare in clinical trials . This profile suggests that while myelosuppressive effects are significant, the overall safety profile may allow for further exploration in various treatment regimens.

Properties

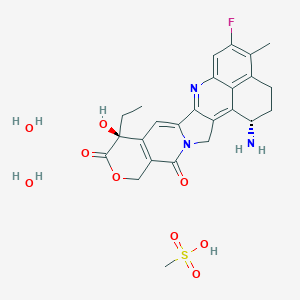

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S.2H2O/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4;;/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4);2*1H2/t16-,24-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQZOHBMBQTBMJ-MWPGLPCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941547 | |

| Record name | Methanesulfonic acid--1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197720-53-9 | |

| Record name | Exatecan mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197720539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VJ1CC26Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.